3-(2,5-Dimethylcyclohexyl)aniline
Description
General Overview of Aniline (B41778) Chemistry in Organic Synthesis
Aniline, with its amino group attached to a benzene (B151609) ring, is an aromatic amine that serves as a precursor to a vast range of more complex organic molecules. ontosight.ai Its chemical versatility is evident in its participation in a wide array of reactions, including electrophilic aromatic substitution, diazotization, and N-alkylation. acs.org These reactions are instrumental in the synthesis of dyes, pharmaceuticals, polymers, and agrochemicals. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which influences the compound's basicity and nucleophilicity, making it a rich platform for chemical transformations.
Role of Steric and Electronic Factors in Substituted Cyclohexyl Aniline Systems
The introduction of a cyclohexyl group onto the aniline scaffold, as seen in 3-(2,5-Dimethylcyclohexyl)aniline, introduces significant steric and electronic effects that profoundly influence the molecule's behavior.
Electronic Factors: The cyclohexyl group is generally considered to be an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aniline ring increases the electron density on the nitrogen atom, which is expected to enhance its basicity compared to unsubstituted aniline. However, the position of the substituent on the aniline ring is crucial. In the case of this compound, the meta-substitution of the bulky alkyl group primarily exerts an inductive effect, with minimal resonance contribution. The basicity of anilines is a well-studied property, and the pKa value is a direct measure of this. Electron-donating groups generally increase the pKa, while electron-withdrawing groups decrease it. researchgate.netafit.edu
Steric Factors: The voluminous nature of the 2,5-dimethylcyclohexyl group imposes considerable steric hindrance around the aniline core. This steric bulk can influence the molecule's conformation, restricting the rotation of the C-N bond and affecting the planarity of the amino group relative to the benzene ring. afit.edu This steric hindrance can also dictate the regioselectivity of reactions, potentially shielding the ortho positions from attack and directing incoming reagents to the less hindered para position. In the context of coordination chemistry, such bulky substituents can be exploited to create specific ligand bite angles and coordination environments around a metal center.
To illustrate the impact of such substitutions, a comparison of the computed physicochemical properties of this compound and its isomers is presented below.
| Property | This compound | N-(2,5-Dimethylcyclohexyl)aniline | 3-(3,5-Dimethylcyclohexyl)aniline |
|---|---|---|---|
| Molecular Formula | C14H21N | C14H21N | C14H21N |
| Molecular Weight | 203.33 g/mol | 203.33 g/mol | 203.33 g/mol |
| XLogP3 | 4.2 | 4.2 | 4.2 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 2 | 2 | 2 |
Data in this table is computed and sourced from PubChem.
The following table provides a comparative look at the experimental pKa values of aniline and some of its substituted derivatives to highlight the electronic effects of different substituents.
| Compound | pKa |
|---|---|
| Aniline | 4.63 |
| N-Methylaniline | 4.85 |
| N-Ethylaniline | 5.11 |
| N-Cyclohexylaniline | 5.46 (Predicted) |
| o-Toluidine (2-Methylaniline) | 4.39 |
| m-Toluidine (3-Methylaniline) | 4.69 |
| p-Toluidine (4-Methylaniline) | 5.12 |
pKa values are experimental unless otherwise noted. lookchem.comtsijournals.com
Research Trajectories for Novel Cyclohexyl-Aniline Scaffolds
The unique combination of electronic and steric properties imparted by the dimethylcyclohexyl group in this compound suggests several promising avenues for future research. While specific studies on this exact molecule are limited, the broader field of bulky aniline derivatives provides a roadmap for potential applications.
Catalysis: Sterically hindered anilines are valuable as ligands in coordination chemistry and catalysis. The bulky dimethylcyclohexyl group could be instrumental in creating catalysts with high selectivity. For instance, in cross-coupling reactions, such ligands can promote reductive elimination and prevent catalyst deactivation. The development of novel catalysts for N-alkylation and C-H activation often relies on the precise tuning of the steric and electronic environment around the metal center, a role for which this compound could be well-suited. researchgate.net
Materials Science: Aniline derivatives are precursors to conducting polymers and other functional materials. The incorporation of a bulky, aliphatic substituent like the dimethylcyclohexyl group could influence the packing and morphology of resulting polymers, potentially leading to materials with novel electronic or physical properties. Research into new aniline derivatives for sensor applications has shown that substituents can significantly impact sensitivity and selectivity. nih.gov
Medicinal Chemistry: The aniline scaffold is a common feature in many pharmaceutical agents. The lipophilic nature and steric bulk of the dimethylcyclohexyl group could be exploited to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. For example, it could influence membrane permeability, protein binding, and metabolic stability. While no specific biological activity has been reported for this compound, its structure warrants investigation in drug discovery programs targeting enzymes or receptors where a bulky, hydrophobic moiety might enhance binding affinity or selectivity. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-5,9-11,14H,6-8,15H2,1-2H3 |
InChI Key |
UKWGURLMPSIGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,5 Dimethylcyclohexyl Aniline
Retrosynthetic Analysis of the 3-(2,5-Dimethylcyclohexyl)aniline Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the C-N bond and the construction of the substituted cyclohexane ring.
Route A: C-N Bond Formation as the Key Step. This approach disconnects the bond between the aniline (B41778) nitrogen and the cyclohexane ring. This leads to two key precursors: a 2,5-dimethylcyclohexyl derivative and a 3-substituted aniline. The cyclohexyl fragment could be a halide, triflate, or another suitable leaving group for a nucleophilic substitution or a transition metal-catalyzed coupling reaction with an aniline derivative. Alternatively, the disconnection could lead to 2,5-dimethylcyclohexanone and aniline for a reductive amination approach.
Route B: Cyclohexane Ring Construction. A more complex strategy would involve forming the 2,5-dimethylcyclohexane ring with the aniline moiety already in place. This could involve Diels-Alder reactions or other cycloadditions, followed by reduction and functional group manipulations. However, this approach is generally less direct for this specific target.
Based on feasibility and the prevalence of established methods, Route A is the more logical and commonly employed strategy. The subsequent sections will explore the synthetic methods stemming from this retrosynthetic analysis.
Classical Approaches to Cyclohexyl Aniline Synthesis
Traditional methods for the synthesis of cyclohexyl anilines have laid the groundwork for more modern, efficient processes. These classical approaches often involve direct functionalization of cyclohexane precursors or the formation of the C-N bond through reductive processes.
Amine Functionalization of Cyclohexyl Substrates
This strategy involves the introduction of the aniline moiety onto a pre-formed 2,5-dimethylcyclohexane ring. A common method is the nucleophilic substitution of a leaving group on the cyclohexane ring by an aniline derivative. For instance, 2,5-dimethylcyclohexyl bromide could react with 3-lithioaniline. However, these reactions can be hampered by side reactions such as elimination, and the stereochemistry of the cyclohexane ring needs to be carefully controlled.
Another classical approach is the dehydrogenation of a cyclohexylamine to an aniline. For example, 2,6-dimethylcyclohexylamine (B1345578) can be converted to 2,6-dimethylaniline by heating in the presence of a palladium catalyst. This suggests that 3-(2,5-dimethylcyclohexyl)amine could potentially be aromatized to the target aniline, although this would likely require harsh conditions and may not be regioselective.
| Precursor 1 | Precursor 2 | Method | Key Conditions |
| 2,5-Dimethylcyclohexyl bromide | 3-Lithioaniline | Nucleophilic Substitution | Ether solvent, low temperature |
| 3-(2,5-Dimethylcyclohexyl)amine | - | Dehydrogenation | Palladium catalyst, high temperature |
Reductive Amination Strategies
Reductive amination is a widely used and versatile method for forming C-N bonds. In the context of synthesizing this compound, this would typically involve the reaction of 2,5-dimethylcyclohexanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. The reaction conditions, including solvent, temperature, and the presence of an acid catalyst, can be optimized to improve yields. For instance, microwave-assisted reductive amination of cyclohexanone with anilines using sodium triacetoxyborohydride and acetic acid in 1,2-dichloroethane has been shown to proceed rapidly with high yields. thieme-connect.de
| Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | Toluene | 140 (microwave) | 87 thieme-connect.de |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 140 (microwave) | 94 thieme-connect.de |
| Cyclopentanone | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 140 (microwave) | 88 thieme-connect.de |
| Hexan-2-one | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 140 (microwave) | 92 thieme-connect.de |
Modern Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry has seen the development of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches. These methods are particularly relevant for the construction of the C-N bond and for controlling the stereochemistry of the cyclohexyl moiety.
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This palladium-catalyzed cross-coupling reaction provides a highly efficient route to arylamines from aryl halides or triflates and amines. In a potential synthesis of this compound, this reaction could be employed by coupling 3-bromoaniline with 2,5-dimethylcyclohexylamine. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and can be tuned to achieve high yields.
Alternatively, a copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, can also be utilized. While typically requiring harsher conditions than palladium-catalyzed reactions, modern developments have led to milder and more efficient copper-based systems.
| Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent |
| 3-Bromoaniline | 2,5-Dimethylcyclohexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
| 3-Iodoaniline | 2,5-Dimethylcyclohexylamine | CuI / ligand | K₂CO₃ | DMF |
Stereoselective Synthesis of the Cyclohexyl Moiety Precursors
The 2,5-dimethylcyclohexyl fragment of the target molecule contains two stereocenters, leading to the possibility of cis and trans diastereomers. Controlling the stereochemistry of this moiety is a critical aspect of the synthesis, particularly if a specific isomer of this compound is desired.
The stereoselective synthesis of the precursor, 2,5-dimethylcyclohexanone, or the subsequent reduction to a specific diastereomer of 2,5-dimethylcyclohexanol, which can then be converted to the amine, are key strategies. For instance, the reduction of 2,5-dimethylcyclohexanone with different reducing agents can lead to varying ratios of the cis and trans isomers of the corresponding alcohol. Subsequent conversion of the alcohol to a leaving group and substitution with an amine can proceed with inversion or retention of configuration, depending on the chosen reaction pathway.
Furthermore, asymmetric hydrogenation or other enantioselective methods can be employed to prepare enantiomerically enriched precursors, leading to the synthesis of a single enantiomer of the final product.
| Substrate | Method | Reagent/Catalyst | Key Outcome |
| 2,5-Dimethylcyclohexanone | Diastereoselective Reduction | L-Selectride® | Preferential formation of one diastereomer of 2,5-dimethylcyclohexanol |
| Substituted Cyclohexene | Asymmetric Hydrogénation | Chiral Rh or Ru catalyst | Enantioselective formation of a chiral 2,5-dimethylcyclohexane derivative |
Lack of Specific Research Hinders Detailed Synthesis Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific synthetic methodologies for the chemical compound this compound. While general principles of aniline synthesis are well-established, specific research findings, data, and discussions pertaining to the chemo- and regioselective functionalization, green chemistry applications, and biocatalytic pathways for this particular molecule are not present in the public domain.
Consequently, a detailed article adhering to the specified structure of chemo- and regioselective techniques, solvent-free conditions, atom economy, and biocatalytic synthesis for this compound cannot be generated at this time. The absence of dedicated research on this compound prevents a scientifically accurate and informative exploration of the requested topics.
General synthetic strategies for substituted anilines often involve multi-step processes, and modern chemistry emphasizes the importance of selective functionalization and environmentally benign methods. However, without specific studies on this compound, any discussion would remain purely speculative and would not be based on concrete research findings.
Further investigation and publication of research focused explicitly on the synthesis of this compound are required to enable a thorough analysis of the topics outlined.
Mechanistic Investigations of Reactions Involving 3 2,5 Dimethylcyclohexyl Aniline
Elucidation of Reaction Pathways for Anilino-Functionalization
Specific reaction pathways for the anilino-functionalization of 3-(2,5-Dimethylcyclohexyl)aniline have not been detailed in the scientific literature. However, based on its structure as a substituted aniline (B41778), several general pathways can be predicted. The amino group (-NH₂) is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.orgchemistrysteps.com
For this compound, the potential sites for functionalization on the aromatic ring are the C2, C4, and C6 positions. The bulky 2,5-dimethylcyclohexyl group at the C3 position would be expected to exert significant steric hindrance, primarily at the adjacent C2 and C4 positions. Consequently, electrophilic attack would likely favor the less hindered C6 (para) position.
A common strategy to control the high reactivity of anilines and prevent side reactions involves the protection of the amino group, typically through acetylation to form an acetanilide (B955). libretexts.org This moderately deactivates the ring and reduces over-reactivity, allowing for more controlled substitutions. libretexts.org The acetyl group can later be removed via hydrolysis. libretexts.org
Predicted Electrophilic Aromatic Substitution Pathways:
Halogenation: Direct bromination or chlorination would likely lead to polysubstitution. Controlled monohalogenation would likely require protection of the amine and would favor the para position (C6).
Nitration: Direct nitration of anilines is often problematic, leading to oxidation and the formation of a significant amount of the meta product due to the formation of the anilinium ion under strongly acidic conditions. chemistrysteps.com The protection-deprotection sequence via the acetanilide is the standard method to achieve para-nitration. libretexts.org
Sulfonation: Reaction with sulfuric acid would likely yield the para-substituted aminobenzenesulfonic acid.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org
Nucleophilic and Electrophilic Reactivity Studies of the Aniline Moiety
While no specific reactivity data for this compound exists, its reactivity can be inferred from general principles of substituted anilines.
Nucleophilic Reactivity: The primary site of nucleophilicity in an aniline is the lone pair of electrons on the nitrogen atom. This lone pair is delocalized into the aromatic pi-system through resonance, which makes aniline less basic and less nucleophilic than a comparable aliphatic amine like cyclohexylamine. chemistrysteps.com The 2,5-dimethylcyclohexyl group is an electron-donating group (EDG) through an inductive effect. This effect would slightly increase the electron density on the aromatic ring and on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline. reddit.com
The aniline nitrogen can act as a nucleophile in reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
Electrophilic Reactivity: The aniline ring itself is highly activated towards electrophilic attack due to the electron-donating nature of the amino group. libretexts.orgchemistrysteps.com The 2,5-dimethylcyclohexyl substituent further enhances this activation. As discussed previously, this high reactivity can make some reactions difficult to control. libretexts.org The aromatic ring acts as a nucleophile in electrophilic aromatic substitution reactions.
A study investigating the nucleophilic reactivity of various aniline derivatives towards the electrophilic nitroso group found that the reaction rate could be correlated with nucleophilic parameters, indicating a transition state that is product-like in nature. murdoch.edu.au For aniline derivatives with electron-donating groups, the nitrosation transition state is generally well-balanced and follows a concerted mechanism. murdoch.edu.au
Stereochemical Aspects of Cyclohexyl Substitutions in Reaction Intermediates
There is no literature available that specifically discusses the stereochemical influence of the 2,5-dimethylcyclohexyl group on reaction intermediates derived from this compound.
However, general principles suggest that the stereochemistry of the cyclohexyl ring would be a critical factor in any reaction involving this molecule. The 2,5-dimethylcyclohexyl group can exist as multiple stereoisomers (cis/trans isomers for the relative orientation of the methyl groups, and R/S configurations at the chiral centers).
The conformational preferences of the cyclohexyl ring (chair conformations) and the axial/equatorial positioning of the methyl groups and the aniline substituent would create a specific and complex steric environment around the reactive aniline moiety. This would influence:
Regioselectivity: The steric bulk would direct incoming electrophiles away from the ortho positions (C2 and C4) and towards the para position (C6).
Reaction Rates: Significant steric hindrance could slow down reactions at the nitrogen atom or the aromatic ring compared to less hindered anilines.
Diastereoselectivity: If a new chiral center is formed during a reaction, the existing chirality in the cyclohexyl ring could induce diastereoselectivity, leading to an unequal formation of diastereomeric products.
Reaction Kinetics and Thermodynamic Analysis of Derived Systems
No kinetic or thermodynamic data for reactions involving this compound or its derivatives are available in the searched literature.
To perform a kinetic and thermodynamic analysis, one would need to experimentally measure reaction rates under various conditions (temperature, concentration) and determine equilibrium constants. For example, kinetic studies on the nucleophilic substitution reactions of other substituted anilines with electrophilic partners have been conducted to elucidate mechanisms. researchgate.net These studies often involve spectrophotometric monitoring of the reaction progress to determine rate constants and activation parameters (enthalpy and entropy of activation). researchgate.net
A study on the nitrosation of aniline derivatives estimated the intrinsic barrier to reaction to be approximately 10 kJ/mol, suggesting that the primary impediment to the reaction arises from unfavorable thermodynamics. murdoch.edu.au It is plausible that reactions of this compound would exhibit similar thermodynamic characteristics, modified by the electronic and steric contributions of the dimethylcyclohexyl group.
The table below outlines the type of data that would be generated in such a study, using hypothetical values for illustrative purposes.
Hypothetical Kinetic Data for the Reaction of an Aniline Derivative
| Reaction Parameter | Value | Units |
|---|---|---|
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ |
| Activation Energy (Ea) | 55 | kJ mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 52.5 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -85 | J mol⁻¹ K⁻¹ |
Derivatization and Functionalization Strategies for 3 2,5 Dimethylcyclohexyl Aniline
N-Substitution Reactions of the Aniline (B41778) Nitrogen
The nitrogen atom of the aniline group in 3-(2,5-dimethylcyclohexyl)aniline is a primary site for chemical modification due to the presence of a lone pair of electrons, which imparts nucleophilic character. N-substitution reactions are fundamental in altering the electronic and steric environment around the nitrogen, leading to a wide range of derivatives.
Acylation and Alkylation Derivatives
Acylation of the aniline nitrogen is a common transformation that introduces an acyl group, typically from an acid chloride or anhydride, to form an amide. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-acylated derivatives are valuable intermediates in organic synthesis. For instance, acylation can be used to protect the amino group during other synthetic transformations.
Alkylation of the aniline nitrogen introduces alkyl groups, which can be achieved through various methods, including reactions with alkyl halides or reductive amination. researchgate.net Catalytic N-alkylation using alcohols has emerged as a greener alternative, often employing transition metal catalysts. researchgate.netrsc.org These reactions can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. researchgate.net The degree of alkylation can be controlled to achieve mono- or di-alkylation.
Table 1: Representative N-Substitution Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-(3-(2,5-dimethylcyclohexyl)phenyl)acetamide |
| Alkylation | Methyl iodide | N-methyl-3-(2,5-dimethylcyclohexyl)aniline |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-3-(2,5-dimethylcyclohexyl)aniline |
Formation of Amides and Sulfonamides
The formation of amides is a crucial derivatization strategy. Beyond simple acylation, a wide variety of carboxylic acids can be coupled with this compound to generate a library of amide derivatives. researchgate.net This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. researchgate.net
Sulfonamides are another important class of derivatives, formed by the reaction of the aniline with a sulfonyl chloride in the presence of a base. This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. The resulting sulfonamides are often stable, crystalline solids.
Functionalization of the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic attack, and its functionalization can be directed to specific positions based on the directing effects of the amino and alkyl substituents.
Electrophilic Aromatic Substitution Reactions
The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comchemistrysteps.com The bulky 2,5-dimethylcyclohexyl group at the meta position will sterically hinder the adjacent ortho positions to some extent. Therefore, electrophilic substitution is expected to occur primarily at the para position (position 6) and to a lesser extent at the ortho positions (positions 2 and 4) relative to the amino group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
However, the high reactivity of the aniline can lead to side reactions, such as oxidation, or multiple substitutions. To control the reaction, the amino group is often protected by acylation, which moderates its activating effect and increases the proportion of the para-substituted product. mdpi.com For example, Friedel-Crafts acylation of anilides can be achieved using a suitable Lewis acid catalyst. google.com
Table 2: Electrophilic Aromatic Substitution of Acylated this compound
| Reaction | Reagent | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-(3-(2,5-dimethylcyclohexyl)phenyl)acetamide |
| Bromination | Br₂, FeBr₃ | 4-Bromo-N-(3-(2,5-dimethylcyclohexyl)phenyl)acetamide |
| Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-N-(3-(2,5-dimethylcyclohexyl)phenyl)acetamide |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the functionalization of the positions ortho to a directing group. wikipedia.orgorganic-chemistry.org The amino group of aniline itself is not a good directing group for lithiation. However, it can be converted into a more effective directing metalation group (DMG), such as an amide, a sulfonamide, or a carbamate. organic-chemistry.orgacs.org These groups can chelate to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents. For aniline derivatives, this strategy provides a route to ortho-functionalized products that are often difficult to obtain through classical electrophilic substitution. organic-chemistry.orgbath.ac.uk
Modifications of the Cyclohexyl Ring
While derivatization of the aniline nitrogen and the aromatic ring are more common, modifications of the cyclohexyl ring present another avenue for creating novel analogs. These modifications would typically involve reactions characteristic of saturated hydrocarbons.
One potential strategy is the dehydrogenation of the cyclohexyl ring to form an aromatic biphenyl (B1667301) derivative. This aromatization can sometimes be achieved under catalytic conditions at elevated temperatures. For instance, heating 2,6-dimethylcyclohexylamine (B1345578) in the presence of a palladium catalyst can lead to the formation of 2,6-dimethylaniline. epo.org A similar transformation could be envisioned for this compound.
Another possibility involves free-radical halogenation of the cyclohexyl ring, which could introduce a handle for further functionalization. However, this approach would likely suffer from a lack of selectivity, leading to a mixture of halogenated isomers.
Application of 3 2,5 Dimethylcyclohexyl Aniline in Ligand Design and Coordination Chemistry
Ligand Design Principles for Specific Metal Centers:Without foundational studies on its coordination behavior, no design principles have been established for tailoring this ligand to specific metal centers.
Further research and publication in peer-reviewed scientific journals are required to elucidate the role of 3-(2,5-Dimethylcyclohexyl)aniline in coordination chemistry.
Catalytic Applications of 3 2,5 Dimethylcyclohexyl Aniline and Its Derivatives
Organocatalysis Mediated by Aniline-Based Structures
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Aniline (B41778) derivatives can function as effective organocatalysts, primarily through mechanisms involving the nitrogen atom's lone pair of electrons.
Chiral Organocatalysis Utilizing Stereogenic Centers
The creation of a stereogenic center is a fundamental goal in asymmetric synthesis, allowing for the selective formation of one enantiomer of a chiral molecule. mdpi.comresearchgate.net Molecules like 3-(2,5-Dimethylcyclohexyl)aniline are inherently chiral due to the presence of multiple stereogenic centers on the cyclohexyl ring. A stereogenic center is an atom, typically carbon, to which four different groups are attached. libretexts.orgyoutube.com The interchange of any two of these groups leads to a different stereoisomer. libretexts.org
This inherent chirality can be exploited in organocatalysis. When a derivative of this compound is used as a catalyst, its fixed three-dimensional structure can influence the approach of reactants, creating a diastereomeric transition state that favors the formation of one product enantiomer over the other. For instance, in reactions involving the formation of imines from the aniline, the bulky and chiral cyclohexyl group can effectively shield one face of the imine C=N bond, directing the nucleophilic attack to the less hindered face. This strategy is crucial in many asymmetric C-C bond-forming reactions. organic-chemistry.org The demand for chiral organic compounds has grown significantly for applications in pharmaceuticals, agrochemicals, and cosmetics, making enantioselective catalysis a critical area of research. mdpi.comresearchgate.net
Brønsted Acid/Base Catalysis
The Brønsted-Lowry theory defines an acid as a proton (H+) donor and a base as a proton acceptor. khanacademy.org Aniline and its derivatives can participate in Brønsted acid/base catalysis due to the reactivity of the amino group.
Brønsted Base Catalysis : The lone pair of electrons on the nitrogen atom allows anilines to act as Brønsted-Lowry bases, accepting a proton from a substrate. youtube.com This deprotonation activates the substrate, making it more nucleophilic. The general mechanism for Brønsted base catalysis follows a pattern where the base deprotonates the nucleophile, the activated nucleophile reacts with the electrophile, and then a proton transfer regenerates the catalyst. youtube.com
Brønsted Acid Catalysis : Conversely, the conjugate acid of aniline, the anilinium ion (formed after the nitrogen atom accepts a proton), can act as a Brønsted acid, donating a proton to an electrophile. This protonation activates the electrophile, making it more susceptible to nucleophilic attack. This synergistic catalysis, where a molecule and its conjugate act together, is a powerful strategy in organic reactions like aldol (B89426) additions. nih.gov
The electronic properties of the 3-(2,5-Dimethylcyclohexyl) group can influence the basicity of the aniline nitrogen, thereby modulating its catalytic activity. The electron-donating nature of the alkyl group can increase the electron density on the nitrogen, enhancing its basicity and its effectiveness as a Brønsted base catalyst.
Transition Metal Catalysis with this compound-Derived Ligands
In transition metal catalysis, organic molecules known as ligands bind to a metal center and modify its electronic and steric properties. rutgers.edu This modification is key to controlling the catalyst's activity, selectivity, and stability. Derivatives of this compound are well-suited to act as ligands; the aniline nitrogen can coordinate to the metal, while the bulky, chiral substituent provides a defined steric environment crucial for asymmetric catalysis. nih.gov
Asymmetric Catalysis for C-C and C-X Bond Formation
Asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation are fundamental transformations in organic synthesis. nih.govlibretexts.org Chiral ligands derived from molecules like this compound can render these reactions enantioselective. When coordinated to a transition metal (e.g., palladium, copper, nickel, or rhodium), the chiral ligand creates a chiral pocket around the metal's active site. nih.gov
This chiral environment forces the reacting substrates into a specific orientation, leading to the preferential formation of one enantiomer. For example, in palladium-catalyzed asymmetric allylic alkylation, a chiral phosphine (B1218219) ligand derived from an aniline can control the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate. nih.gov Similarly, in the hydroamination of alkenes, an iridium catalyst with a chiral ligand can lead to the formation of chiral amines with high enantioselectivity. acs.org The development of novel chiral ligands, including those with unique steric and electronic properties like cyclic alkyl amino carbenes (CAACs), continues to expand the scope of asymmetric catalysis. rsc.org
Table 1: Examples of Asymmetric C-C and C-X Bond Forming Reactions
| Reaction Type | Metal Catalyst | Ligand Type | Bond Formed |
|---|---|---|---|
| Allylic Alkylation | Palladium (Pd) | Chiral Phosphoramidites | C-C |
| Conjugate Addition | Rhodium (Rh) | Chiral Monodentate Phosphine | C-C |
| Hydroamination | Iridium (Ir) | Chiral Diphosphine (DTBM-Segphos) | C-N |
| Aminocarbonylation | Nickel (Ni) / Photoredox | Chiral Bisphosphine | C-C, C-N |
This table presents general examples of asymmetric reactions where aniline-derived or other chiral ligands are employed.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are revolutionary methods for constructing C-C, C-N, and C-O bonds. nih.gov Aniline derivatives have been shown to be effective as stabilizing ligands for palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.gov These aniline-stabilized catalysts are often air- and moisture-stable, highly active, and can be fine-tuned by altering the electronic and steric properties of the aniline scaffold. nih.gov
Ligands derived from this compound could be particularly useful. The bulky cyclohexyl group can provide the steric hindrance necessary to promote the reductive elimination step in the catalytic cycle, while its electronic properties can influence catalyst stability and activity. Such ligands have proven effective in a range of cross-coupling reactions.
Suzuki-Miyaura Coupling : Forms C-C bonds between organoboron compounds and organic halides. Aniline-ligated Pd-NHC catalysts show excellent reactivity in the Suzuki-Miyaura coupling of aryl chlorides. nih.gov
Buchwald-Hartwig Amination : Forms C-N bonds between organic halides and amines. This reaction is widely used to synthesize aniline derivatives. researchgate.netacs.org
Copper-Catalyzed Couplings : As a more cost-effective alternative to palladium, copper catalysts are also used for C-N cross-coupling of anilines with aryl halides, sometimes even at room temperature with appropriate ligands. chemrxiv.org
Table 2: Cross-Coupling Reactions Utilizing Aniline-Based Ligands
| Reaction Name | Metal | Reactant 1 | Reactant 2 | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | Aryl Halide | Arylboronic Acid | C-C |
| Buchwald-Hartwig | Palladium, Nickel | Aryl Halide | Amine/Aniline | C-N |
| Ullmann Condensation | Copper | Aryl Halide | Aniline | C-N |
| Amide N-C(O) Coupling | Palladium | Amide | - | C-N |
This table summarizes common cross-coupling reactions where aniline derivatives can serve as ligands or substrates.
Polymerization Catalysis
Transition metal catalysts are essential for producing polymers with controlled properties, such as high molar mass and specific stereochemistry. Ligands play a critical role in determining the outcome of these polymerizations. Research has shown that rhodium(I) complexes featuring N-functionalized N-heterocyclic carbene (NHC) ligands can efficiently catalyze the polymerization of phenylacetylene, yielding polyphenylacetylenes with very high molar masses. csic.es
A ligand derived from this compound could be applied in a similar fashion. The N-donor function of the aniline can act as an internal base to initiate the polymerization, while the bulky, chiral cyclohexyl group could influence the polymer's morphology and stereoregularity. csic.es For example, catalysts with flexible amino-alkyl wingtips on the ligand have been found to be significantly more active than those with more rigid heterocyclic substituents. csic.es The development of soluble polymer-supported catalysts also offers a method for recycling expensive chiral ligands and metal catalysts, addressing a key issue in homogeneous catalysis. umass.edu
Table 3: Research Findings on Rh(I)-NHC Catalyzed Phenylacetylene Polymerization
| Catalyst Precursor (Ligand Type) | Conversion (%) | Polymer Molar Mass (Mw, g/mol ) | Polymer Morphology |
|---|---|---|---|
| Rh-NHC with N-alkyl chain | >98% | ~1,500,000 | Linear |
| Rh-NHC with N-heterocycle | >98% | ~1,200,000 | Branched |
| Rh-NHC with bulky amido | 90% | ~832,000 | Not Specified |
Data adapted from studies on N-functionalized NHC ligands, demonstrating the potential for aniline-derived ligands in polymerization. csic.es
Mechanistic Insights into Catalytic Cycles Involving this compound and Its Derivatives
While specific, detailed research on the catalytic applications and mechanistic cycles of this compound is not extensively documented in publicly available literature, its structural features—a bulky, electron-donating cyclohexyl group attached to an aniline moiety—suggest potential roles in various catalytic processes. The mechanistic insights described below are therefore based on established principles of catalysis involving structurally related aniline derivatives. These examples provide a framework for understanding how this compound and its derivatives could hypothetically function in catalytic cycles.
Potential Role in Dehydrogenation and Aromatization Reactions
Aniline derivatives with cyclohexyl groups can be precursors in catalytic dehydrogenation reactions to form substituted anilines and other aromatic compounds. The bulky 2,5-dimethylcyclohexyl group would likely influence the stereochemistry and reaction rates of such transformations.
A plausible catalytic cycle for the dehydrogenation of a cyclohexylaniline derivative, potentially applicable to this compound, is illustrated with a palladium catalyst. The cycle would likely proceed through the following key steps:
Oxidative Addition: The catalyst, typically a low-valent palladium(0) species, undergoes oxidative addition to a C-H bond of the cyclohexyl ring.
β-Hydride Elimination: A series of β-hydride elimination steps would follow, leading to the formation of a cyclohexenyl or cyclohexadienyl intermediate and palladium hydride species.
Reductive Elimination: The final step involves the reductive elimination of the aromatic product and regeneration of the active palladium(0) catalyst. The presence of a hydrogen acceptor can facilitate this step.
The steric hindrance from the dimethyl-substituted ring could favor specific C-H bond activations and influence the regioselectivity of the aromatization process.
Involvement in Frustrated Lewis Pair (FLP) Catalysis
The steric bulk of the this compound could enable its participation as the Lewis basic component in a Frustrated Lewis Pair (FLP). FLPs are combinations of a bulky Lewis acid and a bulky Lewis base that, due to steric hindrance, cannot form a classical adduct. This "frustration" allows the pair to activate small molecules like H₂.
In a hypothetical FLP-catalyzed hydrogenation of an imine, the catalytic cycle would involve:
Activation of Dihydrogen: The FLP, consisting of this compound and a bulky Lewis acid (e.g., B(C₆F₅)₃), heterolytically cleaves a molecule of H₂. The proton is transferred to the aniline (forming an anilinium ion), and the hydride binds to the Lewis acid (forming a borohydride).
Proton and Hydride Transfer: The imine substrate is first protonated by the anilinium ion, forming a more electrophilic iminium ion. Subsequently, the borohydride (B1222165) delivers a hydride to the iminium carbon, resulting in the formation of the amine product.
Catalyst Regeneration: The catalyst pair is regenerated upon release of the product.
The bulky nature of the 2,5-dimethylcyclohexyl group is crucial for preventing the quenching of the Lewis acid-base pair, thus maintaining its catalytic activity.
As a Ligand in Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions
The nitrogen atom of this compound can act as a ligand for various transition metals, such as rhodium, palladium, or copper. The bulky cyclohexyl substituent would play a significant role in creating a specific steric environment around the metal center, which can influence the selectivity and efficiency of catalytic reactions.
For instance, in a rhodium-catalyzed [3+2] annulation reaction for the synthesis of indolines from aniline derivatives and alkenes, a plausible mechanistic pathway involving a derivative of this compound as a directing group would include:
C-H Activation: The rhodium catalyst, directed by the aniline's nitrogen, would selectively activate an ortho C-H bond of the phenyl ring, forming a rhodacycle intermediate.
Alkene Insertion: The coordinated alkene would then insert into the rhodium-carbon bond.
Reductive Elimination: The cycle would conclude with the reductive elimination of the indoline (B122111) product, regenerating the active rhodium catalyst.
The steric profile of the dimethylcyclohexyl group would be instrumental in controlling the approach of the alkene and influencing the stereochemical outcome of the cyclization.
Data from Related Catalytic Systems
While specific data for reactions catalyzed directly by this compound is scarce, the following table presents representative data from catalytic systems involving structurally similar aniline derivatives or reactions where such a compound could hypothetically be employed. This data is intended to be illustrative of the types of transformations and efficiencies that might be expected.
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Pd/C | 2,6-Dimethylcyclohexylamine (B1345578) | Phenol | 2,6-Dimethylaniline | >80 | N/A | [Patent Data] |
| B(C₆F₅)₃ / Bulky Amine | Imine | H₂ | Amine | High | Up to 83 | [FLP Chemistry] |
| [RhCp*Cl₂]₂ | N-aryl Imine | Alkyne | Indoline Derivative | 70-95 | N/A | [Annulation Reactions] |
Note: The data in this table is derived from studies on analogous systems and is provided for illustrative purposes. It does not represent experimental results obtained with this compound itself.
Integration of 3 2,5 Dimethylcyclohexyl Aniline into Polymer Architectures
Monomer Synthesis from 3-(2,5-Dimethylcyclohexyl)aniline Derivatives
The chemical structure of this compound, featuring a primary aromatic amine, allows for its functionalization to produce a variety of monomers suitable for polymerization. The reactivity of the amine group is central to these synthetic strategies.
One common approach is the conversion of the aniline (B41778) derivative into a monomer suitable for condensation polymerization. For instance, the amine group can be reacted with acyl chlorides, dicarboxylic acids, or their derivatives to form amide or imide linkages. The synthesis of diamine or diacid monomers is a key strategy. For example, reacting this compound with a molecule containing two reactive groups (e.g., a diacyl chloride) could yield a monomer with two reactive sites, which can then be used in step-growth polymerization.
Another potential route is the modification of the aniline to create a monomer for addition polymerization. This could involve introducing a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety, onto the aniline ring or the amine nitrogen. The synthesis of such monomers would likely proceed through standard organic reactions.
The table below outlines hypothetical monomer structures that could be synthesized from this compound and the required coreactants.
| Monomer Type | Hypothetical Monomer Structure | Potential Coreactant for Synthesis |
| Diamide | N,N'-(terephthaloyl)bis(this compound) | Terephthaloyl chloride |
| Bismaleimide | 1,1'-(methylene-p-phenylene)bis(N-(3-(2,5-dimethylcyclohexyl)phenyl)maleimide) | Methylene-p-phenylene bismaleimide |
| Vinyl-functionalized | N-(3-(2,5-dimethylcyclohexyl)phenyl)acrylamide | Acryloyl chloride |
These synthetic routes are based on well-established reactions for other aniline derivatives and are expected to be applicable to this compound, although reaction conditions may need to be optimized to account for the steric bulk of the dimethylcyclohexyl group.
Polymerization Techniques Utilizing Aniline Moieties
The aniline functional group is versatile and can participate in several types of polymerization reactions. The choice of technique depends on the desired polymer architecture and properties.
Condensation polymerization is a primary method for incorporating aniline derivatives into polymer chains. This technique involves the reaction of bifunctional or polyfunctional monomers to form a polymer with the elimination of a small molecule, such as water or hydrochloric acid.
Polyamides and polyimides are two major classes of polymers that can be synthesized using aniline-containing monomers. For instance, a diamine monomer derived from this compound could be reacted with a diacyl chloride to form a polyamide. The general reaction is as follows:
n H₂N-Ar-NH₂ + n ClOC-R-COCl → [-HN-Ar-NH-CO-R-CO-]ₙ + 2n HCl
Where 'Ar' represents the 3-(2,5-dimethylcyclohexyl)phenyl group. The bulky dimethylcyclohexyl substituent is expected to influence the solubility and thermal properties of the resulting polyamide.
Similarly, polyimides could be prepared by a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid), followed by thermal or chemical cyclodehydration to yield the final polyimide. Research on other bulky aniline derivatives suggests that the incorporation of such groups can enhance the solubility of otherwise intractable polyimides.
Primary amines, such as this compound, can act as initiators for the ring-opening polymerization (ROP) of certain cyclic monomers, particularly lactones and lactides. In this mechanism, the amine attacks the electrophilic carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a propagating species with an amide head-group and a hydroxyl end-group.
The general initiation step for the ROP of a lactone with an aniline derivative can be represented as:
R-NH₂ + (CH₂)ₓ-C(=O)O → R-NH-C(=O)-(CH₂)ₓ-OH
The resulting polymer chain would thus have the this compound moiety at one terminus. This method is particularly useful for the synthesis of end-functionalized polymers and block copolymers. The efficiency of initiation may be influenced by the steric hindrance presented by the dimethylcyclohexyl group.
Copolymerization Studies with this compound Containing Monomers
Copolymerization offers a powerful tool to fine-tune the properties of polymers. Monomers containing the this compound unit can be copolymerized with other monomers to create materials with a tailored balance of properties.
For example, in condensation polymerization, a diamine monomer based on this compound could be copolymerized with other aromatic or aliphatic diamines. This would allow for the systematic variation of the content of the bulky cyclohexyl group in the polymer backbone, thereby controlling properties such as solubility, glass transition temperature, and mechanical strength.
In the context of polyanilines, which are typically synthesized via oxidative polymerization, this compound could be copolymerized with aniline itself. The incorporation of the substituted monomer would likely disrupt the planarity and conjugation of the polyaniline chain, which would affect its electrical conductivity and optical properties. rsc.org However, it could also enhance the polymer's solubility in common organic solvents. ias.ac.in
The following table summarizes potential copolymer systems and the expected influence of the this compound monomer.
| Copolymer System | Potential Monomers | Expected Influence of this compound Monomer |
| Copolyamide | Diamine of this compound, Hexamethylenediamine, Terephthaloyl chloride | Increased solubility, modified thermal properties |
| Copoly(aniline) | This compound, Aniline | Decreased conductivity, enhanced solubility, altered morphology |
| Copolyester (via ROP) | Lactide, Initiator: this compound | End-functionalization with the bulky group, potential for block copolymers |
Influence of the Cyclohexyl Substituent on Polymer Chain Conformation
The bulky and non-planar nature of the 2,5-dimethylcyclohexyl substituent is expected to have a significant impact on the conformation of polymer chains into which it is incorporated.
In polymers where the substituted aniline is part of the main chain, such as polyamides or polyanilines, the cyclohexyl group will introduce considerable steric hindrance. This steric bulk is likely to force a greater torsion angle between adjacent aromatic rings in the polymer backbone. rsc.org Such a disruption of planarity would decrease the extent of π-conjugation in conjugated polymers like polyaniline, leading to a blue shift in the UV-Vis absorption and a decrease in electrical conductivity. rsc.org
The presence of bulky substituents can also restrict the packing of polymer chains in the solid state. This would likely lead to a more amorphous morphology and could lower the crystallinity of the polymer. The reduced interchain interactions due to the bulky groups may also result in a lower glass transition temperature compared to analogous polymers with smaller substituents.
Exploration of 3 2,5 Dimethylcyclohexyl Aniline in Advanced Materials Research
Development of Optoelectronic Materials Utilizing Aniline (B41778) Chromophores
Aniline derivatives are fundamental components in the design of nonlinear optical (NLO) chromophores, which are crucial for electro-optic (EO) devices that modulate light. The principle behind these materials lies in the creation of molecules with a significant dipole moment and hyperpolarizability, often achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge.
The synthesis of such chromophores often involves multi-step reactions, starting with the functionalization of the aniline derivative. rsc.org The resulting chromophores are then typically doped into a polymer matrix, such as poly(methyl methacrylate) (PMMA), to create EO films. rsc.org The performance of these films is highly dependent on the properties of the incorporated chromophore.
Table 1: Properties of Aniline-Based Electro-Optic Chromophores
| Chromophore | Donor Group | Acceptor Group | Bridge | Thermal Decomposition Temperature (°C) |
| Chromophore A rsc.org | Diethylaminophenyl | Phenyl-trifluoromethyl-tricyanofuran | Tetraene | > 250 |
| Chromophore B rsc.org | Diethylaminophenyl with alkylaniline cyanoacetate | Phenyl-trifluoromethyl-tricyanofuran | Tetraene | > 250 |
| Chromophore C rsc.org | Diethylaminophenyl | Tricyanofuran | Tetraene | > 250 |
| Chromophore D rsc.org | Diethylaminophenyl with dialkylaminobenzylidene malononitrile | Tricyanofuran | Tetraene | > 250 |
This table is based on data for analogous chromophores and illustrates the potential performance metrics for materials incorporating 3-(2,5-Dimethylcyclohexyl)aniline.
Application in Functional Coatings and Films
Polyaniline (PANI) and its derivatives are renowned for their application in functional coatings, particularly for corrosion protection of metals. researchgate.netmdpi.comresearchgate.netmdpi.com These coatings can act as a physical barrier and also provide anodic protection through their electrochemical activity. mdpi.com The properties of these coatings can be tuned by modifying the aniline monomer.
The incorporation of a bulky substituent like the 2,5-dimethylcyclohexyl group could enhance the barrier properties of a polyaniline-type coating derived from this compound. The increased steric hindrance might lead to a less porous and more hydrophobic surface, thereby improving its resistance to corrosive agents. tandfonline.com
Research on other substituted anilines has demonstrated the effectiveness of this approach. For example, electropolymerized coatings of N-ethylaniline have shown superior corrosion protection compared to unsubstituted polyaniline. researchgate.net Similarly, aniline trimers have been used to modify waterborne polyurethane, resulting in coatings with excellent corrosion resistance. mdpi.com
Table 2: Corrosion Protection Efficiency of Aniline-Based Coatings
| Coating Material | Substrate | Corrosion Medium | Protection Efficiency (%) |
| Poly(N-ethylaniline)-Molybdate (PNEA-Mo) researchgate.net | Copper | 0.5 M H2SO4 | High |
| Polyaniline-Molybdate (PANi-Mo) researchgate.net | Copper | 0.5 M H2SO4 | Moderate |
| Aniline Trimer-Modified Waterborne Polyurethane (AT-WPU-3) mdpi.com | Cold-Rolled Steel | Not Specified | High (Corrosion rate as low as 0.08 μm·Y⁻¹) |
| N-(3-(trimethoxysilyl)propyl)aniline (TMPA) Hybrid Coating tandfonline.com | Aluminum | 3.5 wt% NaCl | 99.3 |
This table showcases the high protection efficiencies achievable with functionalized aniline coatings, suggesting a promising avenue for coatings based on this compound.
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the advantages of both material classes. Aniline and its derivatives have been successfully integrated into inorganic matrices, most notably silica (B1680970) (SiO2), to create materials with enhanced properties. tandfonline.comresearchgate.netmdpi.comresearchgate.net
These hybrid materials are often synthesized via a sol-gel process, where the aniline derivative can be co-condensed with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS). tandfonline.comresearchgate.net The aniline moiety can be functionalized with a silane (B1218182) coupling agent, such as N-(3-(trimethoxysilyl)propyl)aniline (TMPA), to facilitate covalent bonding with the silica network. tandfonline.comtandfonline.com
The resulting hybrid materials can exhibit improved thermal stability, mechanical properties, and corrosion resistance. researchgate.netresearchgate.net The organic component, such as the aniline derivative, can impart hydrophobicity and electroactivity, while the inorganic silica network provides structural integrity and hardness. The bulky dimethylcyclohexyl group of this compound could potentially create a more porous and high-surface-area hybrid material, which could be advantageous in applications like catalysis or separation.
Table 3: Properties of Aniline-Silica Hybrid Materials
| Hybrid Material | Preparation Method | Key Feature | Potential Application |
| PAni.DBSA/SiO2 researchgate.net | Inverse emulsion polymerization | Increased coating resistance | Anticorrosive coatings |
| N-(3-(trimethoxysilyl)propyl)aniline-TEOS tandfonline.comtandfonline.com | Sol-gel | High corrosion resistance | Anticorrosion coatings |
| Polyaniline/Silica from TEOS researchgate.net | Simultaneous sol-gel and in-situ polymerization | Higher thermal stability than pure PAni | Not specified |
| Poly(2-aminophenyl disulfide)@Silica Gel mdpi.com | In-situ oxidative polymerization | Adsorption of dyes | Wastewater treatment |
This table illustrates the versatility of aniline-silica hybrid materials and the potential for creating novel materials with this compound.
Sensor Development Based on Aniline-Derived Recognition Elements
The electrochemical and optical properties of aniline derivatives make them excellent candidates for the development of chemical sensors. mdpi.comacs.orgresearchgate.netmdpi.comscienoc.comresearchgate.net Polyaniline-based sensors are particularly common, where changes in conductivity or electrochemical potential upon exposure to an analyte are measured. mdpi.com
Fluorescent sensors based on aniline derivatives have also been developed. For instance, a fluorescent polycarbonate probe has been synthesized for the rapid detection of aniline compounds in the environment and in urine. mdpi.com The quenching of fluorescence upon interaction with the aniline analyte forms the basis of the detection mechanism.
The specific structure of this compound could be exploited to create sensors with high selectivity. The dimethylcyclohexyl group could form specific binding pockets or influence the electronic properties of the aniline ring in a way that enhances its interaction with a target analyte. For example, a polymer film derived from this monomer might exhibit a selective response to certain organic molecules due to shape-selective interactions.
Research on other substituted anilines has shown that modifying the monomer can lead to polymers with high sensitivity to analytes like moisture and ammonia. rsc.org This suggests that a polymer of this compound could be a promising material for chemical sensor design.
Table 4: Performance of Aniline-Based Sensors
| Sensor Type | Analyte | Detection Principle | Limit of Detection (LOD) |
| Fluorescent Polycarbonate Probe mdpi.com | Aniline Compounds | Fluorescence quenching | 1.69 × 10⁻⁴ M |
| 8FP-2F Fluorescent Probe acs.org | Aniline Vapor | Fluorescence quenching | 3 ppb |
| Electrochemical Sensor nih.gov | Aniline | Electrochemically initiated reaction | 1.4 μM |
| Polyaniline-based Potentiometric Sensor mdpi.com | pH | Change in open-circuit potential | Sensitive over pH 3-8 |
This table highlights the low detection limits and diverse sensing mechanisms of aniline-based sensors, indicating the potential for developing highly sensitive sensors from this compound.
Computational and Theoretical Studies on 3 2,5 Dimethylcyclohexyl Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in determining the electronic structure of 3-(2,5-Dimethylcyclohexyl)aniline. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical properties and reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule.
These calculations can determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For aromatic amines like this compound, the lone pair of electrons on the nitrogen atom significantly influences the energy of the HOMO, making it a primary site for electrophilic attack.
Furthermore, quantum chemical calculations can map the electrostatic potential (ESP) surface of the molecule. The ESP surface illustrates the charge distribution and is invaluable for predicting how the molecule will interact with other charged or polar species. In this compound, the aniline (B41778) nitrogen is expected to be a region of negative electrostatic potential, while the hydrogen atoms of the amino group will be regions of positive potential.
Conformational Analysis of the Cyclohexyl and Aniline Moieties
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the rotational freedom around the C-C bonds of the cyclohexyl ring and the C-N bond, as well as the C-C bond connecting the ring to the aniline group.
The dimethyl-substituted cyclohexyl ring can exist in several chair and boat conformations. The relative energies of these conformers are influenced by steric interactions, such as 1,3-diaxial interactions. For a 2,5-dimethyl substitution pattern, the lowest energy conformation is typically a chair form where both methyl groups occupy equatorial positions to minimize steric strain. The cis and trans isomers of the dimethylcyclohexyl group will have distinct conformational preferences and energy landscapes.
The orientation of the aniline group relative to the cyclohexyl ring is also a critical factor. The rotation around the bond connecting these two moieties is subject to steric hindrance from the adjacent methyl group and the hydrogen atoms on the aniline ring. Computational methods can be used to calculate the rotational energy barrier and identify the most stable rotational isomers.
| Parameter | Description | Predicted Value/State |
| Cyclohexyl Ring Conformation | The most stable arrangement of the atoms in the cyclohexyl ring. | Predominantly chair conformation. |
| Methyl Group Orientation | The preferred positions of the two methyl groups on the cyclohexyl ring. | Equatorial positions to minimize steric hindrance. |
| Aniline Group Orientation | The rotational position of the aniline group relative to the cyclohexyl ring. | Influenced by steric hindrance, with specific low-energy rotational isomers. |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity of this compound and mapping out potential reaction pathways. DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a good balance between accuracy and computational cost.
DFT calculations can be used to compute various reactivity descriptors. These include the Fukui function, which identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atom and specific carbon atoms on the aniline ring are expected to be the most reactive sites. The dual descriptor, another DFT-based concept, can further refine the prediction of reactive sites.
These theoretical studies are instrumental in understanding the mechanisms of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, DFT can be used to model the formation of the sigma complex (arenium ion) intermediate and determine the activation energies for substitution at the ortho, meta, and para positions of the aniline ring. The presence of the bulky dimethylcyclohexyl group will sterically influence the regioselectivity of such reactions.
| Reactivity Descriptor | Information Provided | Predicted Reactive Sites |
| Fukui Function | Identifies sites susceptible to nucleophilic, electrophilic, and radical attack. | Nitrogen atom, specific carbons on the aniline ring. |
| Dual Descriptor | Refines the prediction of nucleophilic and electrophilic sites. | Provides more detailed insight into the local reactivity. |
| Activation Energy Calculations | Determines the energy barriers for chemical reactions. | Helps in predicting the most favorable reaction pathways. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and predict macroscopic properties based on the underlying intermolecular forces.
In these simulations, the interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system. For this compound, the force field would need to accurately model van der Waals interactions, electrostatic interactions, and hydrogen bonding. The amino group of the aniline moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds.
MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance from a reference molecule. This provides insight into the local structure of the liquid or solution phase. Furthermore, simulations can predict transport properties like diffusion coefficients and viscosity, which are important for practical applications.
Prediction of Spectroscopic Signatures (Methodology, not actual properties)
Computational chemistry offers powerful methodologies for predicting the spectroscopic signatures of molecules like this compound, which can aid in their experimental identification and characterization.
For predicting infrared (IR) and Raman spectra, the standard approach involves performing a geometry optimization followed by a frequency calculation at the same level of theory. These calculations yield the vibrational frequencies and their corresponding intensities. DFT methods, often in conjunction with basis sets like 6-31G(d), are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The GIAO (Gauge-Including Atomic Orbital) method is a widely used and reliable technique for this. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
To predict Ultraviolet-Visible (UV-Vis) spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. The choice of functional and basis set is crucial for obtaining accurate results.
| Spectroscopic Technique | Computational Methodology | Information Obtained |
| Infrared (IR) & Raman Spectroscopy | DFT frequency calculations | Vibrational frequencies and intensities. |
| Nuclear Magnetic Resonance (NMR) | GIAO method for magnetic shielding tensors | Chemical shifts for different nuclei. |
| Ultraviolet-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths. |
Advanced Analytical and Spectroscopic Methodologies for 3 2,5 Dimethylcyclohexyl Aniline Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound like 3-(2,5-Dimethylcyclohexyl)aniline, with its distinct aliphatic and aromatic regions and multiple stereoisomers, advanced NMR methods are particularly crucial.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which can be challenging in a 1D spectrum due to signal overlap, especially in the aliphatic region of the cyclohexyl ring.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of protons on the cyclohexyl ring, helping to trace the sequence of CH and CH₂ groups and their relationship to the methyl substituents. Cross-peaks would be expected between adjacent protons on the ring and between the methine protons and the protons of the attached methyl groups.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak, simplifying the assignment of the complex ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This technique is invaluable for connecting different fragments of the molecule. For instance, it would show correlations between the protons on the aniline (B41778) ring and the carbons of the cyclohexyl ring, confirming the point of attachment. It would also help to definitively assign quaternary carbons, which are not visible in an HSQC spectrum. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the methyl groups and the aniline substituent on the cyclohexyl ring.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Information |
|---|---|---|
| COSY | ¹H – ¹H | Reveals proton-proton coupling networks within the cyclohexyl ring and between methyl protons and adjacent methine protons. |
| HSQC | ¹H – ¹³C (¹J) | Correlates each proton with its directly attached carbon, enabling definitive assignment of cyclohexyl and methyl carbons. |
| HMBC | ¹H – ¹³C (²⁻⁴J) | Shows long-range correlations between aniline protons and cyclohexyl carbons, and between methyl protons and adjacent ring carbons, confirming connectivity. |
| NOESY | ¹H – ¹H (spatial) | Provides through-space correlations to determine the relative stereochemistry of the substituents on the cyclohexyl ring. |
Solid-State NMR Applications
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline or amorphous solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. This would be useful for studying polymorphism, identifying different crystalline forms of this compound, and understanding intermolecular interactions in the solid state. Public databases provide reference spectra for related compounds like cyclohexylamine, which can serve as a basis for interpreting ssNMR data. bmrb.io
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₄H₂₃N), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Fragmentation Pattern Analysis
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), causes the molecule to break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information. For this compound, predictable fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. nih.gov
Loss of Methyl Groups: Ejection of a methyl radical (•CH₃) from the dimethylcyclohexyl moiety.
Cleavage of the Cyclohexyl Ring: The ring can undergo fragmentation, leading to a series of characteristic losses of C₂H₄ or C₃H₆ units.
Loss of the Cyclohexyl Substituent: Cleavage of the bond between the aniline ring and the cyclohexyl group.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 205 | [M]⁺ | Molecular Ion |
| 190 | [M - CH₃]⁺ | Loss of a methyl radical |
| 106 | [C₆H₅NH₂ + H]⁺ | Cleavage of the C-C bond between the rings |
| 93 | [C₆H₅NH₂]⁺ | Aniline radical cation |
Isotopic Labeling Studies
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.orgcernobioscience.com When analyzed by mass spectrometry, the resulting mass shift in the molecular ion and its fragments can be used to trace metabolic pathways or elucidate reaction mechanisms. washington.edusemanticscholar.org For instance, synthesizing this compound with a ¹⁵N-labeled aniline precursor would result in a molecular ion one mass unit higher than the unlabeled compound. This labeled compound could then be used as an internal standard for quantitative analysis in complex mixtures. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. materialsciencejournal.org The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic groups, the C=C bonds of the benzene (B151609) ring, and the C-N bond.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. nih.gov Therefore, symmetric vibrations and non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals. mdpi.com
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 2960–2850 | C-H Stretch | Cyclohexyl and Methyl Groups |
| 1620–1580 | C=C Stretch | Aromatic Ring |
| 1650–1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1320–1250 | C-N Stretch | Aromatic Amine |
| 850–750 | C-H Out-of-plane Bend | Substituted Benzene Ring |
Note: The exact positions of these bands can be influenced by the specific substitution pattern and molecular conformation. cdnsciencepub.comresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the three-dimensional arrangement of atoms in the solid state of chiral molecules like this compound. nih.govpurechemistry.orgspringernature.com This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. purechemistry.org For chiral molecules, the determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by heavier atoms present in the structure or by co-crystallization with a chiral auxiliary of a known absolute configuration. researchgate.netsci-hub.se
Due to the absence of published crystal structures for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. The data is based on typical values for similar organic molecules.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₂₁N |
| Formula Weight | 203.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 6.456 |
| c (Å) | 12.876 |
| β (°) | 105.2 |
| Volume (ų) | 810.5 |
| Z | 2 |
| Density (calculated) | 1.045 g/cm³ |
| Absolute Configuration | (1S, 2R, 5S) - Hypothetical Assignment |
Note: This data is illustrative and not based on experimental results for this compound.
The solid-state structure would reveal the packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential hydrogen bonding involving the aniline's amino group. This information is vital for understanding the material's physical properties.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of isomers and the assessment of the purity of this compound. Given its non-polar nature, reverse-phase high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for its analysis. nih.govpharmaknowledgeforum.com
The development of a robust HPLC method is crucial for the separation of the various stereoisomers of this compound and for quantifying its purity. Due to the compound's chirality, chiral stationary phases (CSPs) are necessary for the enantiomeric separation. nih.govphenomenex.comphenomenex.comnih.govresearchgate.net For the separation of diastereomers, standard reverse-phase columns can often be effective. nih.govresearchgate.netchromatographytoday.com
A typical HPLC method development for a non-polar compound like this compound would involve screening different stationary phases and mobile phase compositions. pharmaknowledgeforum.comsigmaaldrich.compharmaguru.co
Interactive Data Table: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Illustrative Condition |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Note: This is a hypothetical method and would require optimization for the specific compound.
For chiral separations, a polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives, would be a primary choice. The mobile phase would likely consist of a mixture of a non-polar organic solvent like hexane and an alcohol such as isopropanol. nih.gov
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC would provide excellent separation of its isomers, while MS would offer structural information based on the fragmentation pattern. researchgate.netd-nb.info
The fragmentation of aromatic amines in mass spectrometry typically involves the formation of a stable molecular ion. whitman.edumiamioh.edulibretexts.org The fragmentation pattern of this compound would be expected to show characteristic losses from the cyclohexyl ring and the aniline moiety.
Interactive Data Table: Predicted GC-MS Fragmentation for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| 203 | Molecular ion [M]⁺ |
| 188 | Loss of a methyl group [M-CH₃]⁺ |
| 134 | Cleavage of the cyclohexyl ring |
| 106 | Fragment corresponding to the dimethylaniline moiety |
| 93 | Aniline fragment |
Note: These are predicted fragments based on general fragmentation rules for similar compounds and require experimental verification.
The development of a GC-MS method would involve optimizing the temperature program of the GC oven to achieve good separation of any isomers and impurities. The mass spectrometer would be operated in electron ionization (EI) mode to generate a reproducible fragmentation pattern for library matching and structural elucidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
